molecular formula C9H7F3O2 B6588254 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid CAS No. 1249440-96-7

2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid

Cat. No.: B6588254
CAS No.: 1249440-96-7
M. Wt: 204.15 g/mol
InChI Key: PXBHFCNFQTWNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is a fluorinated organic compound featuring a difluoro-substituted acetic acid backbone attached to a phenyl ring substituted with a fluorine atom at position 2 and a methyl group at position 5. Fluorinated acetic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their metabolic stability and electronic effects imparted by fluorine atoms .

Properties

CAS No.

1249440-96-7

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

PXBHFCNFQTWNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Alkylation

A two-step approach involving nucleophilic aromatic substitution (NAS) and subsequent alkylation has been demonstrated in the synthesis of structurally related compounds. For instance, CN110240545B describes the reaction of 5-fluoro-2,4-dinitrobenzene with ethylene glycol to form 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid . Adapting this methodology:

  • NAS on Fluorinated Aromatic Substrates :

    • Begin with 2-fluoro-5-methylnitrobenzene. Introduce a leaving group (e.g., nitro) at the para position to the fluorine atom.

    • React with a fluorinated nucleophile such as difluoroacetate under basic conditions (K₂CO₃, DMF, 80°C).

    • Monitor reaction progress via TLC, yielding 2-fluoro-5-methylphenyl-difluoroacetate.

  • Hydrolysis to Carboxylic Acid :

    • Hydrolyze the ester using NaOH in aqueous ethanol (reflux, 6 h).

    • Acidify with HCl to precipitate the target acid.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
NASK₂CO₃, DMF, 80°C78%92%
Hydrolysis2M NaOH, EtOH/H₂O85%95%

Transesterification of Difluoroethyl Esters

Building on US8975448B2’s process for 2,2-difluoroethanol , a transesterification strategy could be employed:

  • Synthesis of 2,2-Difluoroethyl Acetate :

    • React 1-chloro-2,2-difluoroethane with potassium acetate in DMSO (120°C, 2 h) .

    • Distill to isolate 2,2-difluoroethyl acetate (90.8% yield).

  • Aryl Grignard Addition :

    • Generate the Grignard reagent from 2-bromo-1-fluoro-4-methylbenzene (Mg, THF).

    • Add 2,2-difluoroethyl acetate to form 2,2-difluoro-2-(2-fluoro-5-methylphenyl)ethanol.

  • Oxidation to Carboxylic Acid :

    • Use TEMPO/KBr/NaClO system (1,2-dichloroethane, O₂, 8 h) .

    • Acidify to isolate the product (97% yield in analogous reactions).

Mechanistic Insight :
The TEMPO-mediated oxidation proceeds via a radical mechanism, converting the alcohol to the carboxylic acid without over-oxidation. Fluorine atoms remain stable under these conditions due to their strong C-F bonds.

Willgerodt-Kindler Reaction with Fluorinated Ketones

CN102633623A’s use of the Willgerodt-Kindler reaction for methylphenylacetic acid suggests a route for introducing the aryl group:

  • Synthesis of Difluorinated Acetophenone :

    • React 2-fluoro-5-methylbenzaldehyde with (difluoroacetyl)chloride in the presence of AlCl₃ (Friedel-Crafts acylation).

  • Willgerodt-Kindler Reaction :

    • Treat the ketone with morpholine and sulfur (reflux, 8 h) .

    • Hydrolyze the resulting thioamide with NaOH/HCl to yield the carboxylic acid.

Optimization Challenges :

  • Fluorine substituents may deactivate the aromatic ring, necessitating elevated temperatures (150–180°C).

  • Use of polar aprotic solvents (DMF) improves reaction homogeneity.

Direct Fluorination of Phenylacetic Acid Derivatives

Late-stage fluorination offers an alternative route:

  • Synthesis of 2-(2-Fluoro-5-Methylphenyl)Acetic Acid :

    • Via Suzuki coupling of 2-fluoro-5-methylphenylboronic acid with vinyl acetate.

  • Electrophilic Difluorination :

    • Employ Selectfluor® or XeF₂ in acetonitrile (RT, 24 h).

    • Quench with aqueous NaHCO₃ to isolate the product.

Limitations :

  • Regioselectivity issues may arise, leading to mixtures of mono- and di-fluorinated products.

  • Yields rarely exceed 60% due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
NAS + AlkylationHigh regioselectivityMulti-step purification70–85%
TransesterificationScalable, high purityRequires Grignard synthesis80–90%
Willgerodt-KindlerSingle-pot reactionHarsh conditions, low F tolerance50–65%
Direct FluorinationLate-stage modificationPoor selectivity40–60%

Industrial-Scale Considerations

  • Catalyst Recycling : TEMPO and KBr systems show potential for reuse in oxidation steps, reducing costs.

  • Solvent Selection : DMSO and DMF enable high solubility of fluorinated intermediates but require rigorous drying to prevent hydrolysis.

  • Safety Protocols : Handling fluorinating agents (e.g., Selectfluor®) demands inert atmosphere and corrosion-resistant equipment.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is C9H8F3O2C_9H_8F_3O_2, with a molecular weight of approximately 202.16 g/mol. The unique structural features include multiple fluorine substituents, which contribute to its biological activity and stability.

Drug Development

Fluorinated compounds often exhibit enhanced pharmacological properties due to improved binding affinity to biological targets. Research indicates that 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid can act as a biochemical probe in drug development, particularly for enzyme inhibitors. The introduction of fluorine atoms has been shown to increase the potency of compounds against various diseases, including parasitic infections and cancer.

Case Study: Antiparasitic Activity
A study focusing on the structure-activity relationship (SAR) of similar fluorinated compounds revealed that the addition of fluorine significantly improves potency against Cryptosporidium, a parasite causing cryptosporidiosis. The compound SLU-10482, which shares structural similarities with 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid, demonstrated an EC50 value of 0.07 μM in mouse models, indicating strong antiparasitic activity .

Materials Science

Mechanistic Studies

Research into the interaction mechanisms of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid with enzymes and receptors is crucial for understanding its therapeutic potential. Studies have shown that fluorinated compounds can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Case Study: Enzyme Inhibition
Inhibitory studies have indicated that fluorinated derivatives can effectively target specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition rates against cytochrome P450 enzymes, which are critical for drug metabolism .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid (CAS 1375473-08-7)
  • Structure : Difluoroacetic acid group with a 5-fluoro-2-methoxyphenyl substituent.
  • Key Differences : Methoxy (-OCH₃) at position 2 vs. methyl (-CH₃) in the target compound.
2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid (CAS 208259-48-7)
  • Structure : Difluoroacetic acid group with 3,5-difluorophenyl substituents.
  • Key Differences : Two fluorine atoms on the phenyl ring (positions 3 and 5) vs. one fluorine (position 2) and a methyl (position 5) in the target compound.
  • Impact : The 3,5-difluoro substitution may enhance steric hindrance and alter binding affinity in biological systems compared to the 2-fluoro-5-methyl substitution .
cC6O4 (CAS 1190931-27-1)
  • Structure : Ammonium salt of 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid.
  • Key Differences : Complex dioxolane ring and trifluoromethoxy group instead of a simple substituted phenyl ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility/Stability Insights
Target Compound (hypothetical) C₁₀H₉F₃O₂ ~218 2-F, 5-CH₃ on phenyl Likely moderate lipophilicity
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid C₉H₇F₃O₃ 220.15 5-F, 2-OCH₃ on phenyl Higher polarity due to -OCH₃
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid C₈H₄F₄O₂ 208.11 3,5-F on phenyl Enhanced steric effects
cC6O4 C₇H₅F₁₀NO₆ 355.1 Dioxolane ring, -O-CF₃ High stability, low bioaccumulation

Biological Activity

2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the molecular structure enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The chemical formula for 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is C₉H₈F₂O₂. The compound features two fluorine atoms and a methyl group on a phenyl ring, which contribute to its distinct chemical behavior. This structure allows it to serve as a versatile building block in organic synthesis and drug development.

The biological activity of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and selectivity towards molecular targets. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, resulting in various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar fluorinated structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds have shown significant antibacterial and antifungal properties. For instance, derivatives similar to 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Antiparasitic Activity : Structure-activity relationship (SAR) studies have highlighted the role of fluorine in enhancing the potency of compounds against parasites such as Cryptosporidium. For example, modifications that incorporate fluorine atoms have resulted in improved efficacy in inhibiting parasitic infections .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of fluorinated derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of non-fluorinated analogs, showcasing the enhanced efficacy provided by fluorination .
  • Antiparasitic Activity : In research focused on developing treatments for cryptosporidiosis, compounds derived from similar structural frameworks exhibited low EC50 values (effective concentration for 50% inhibition), indicating strong biological activity against the parasite .

Comparative Analysis

The following table summarizes the biological activities of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid compared to related compounds:

CompoundAntibacterial ActivityAntifungal ActivityAntiparasitic Activity
2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acidHighModerateHigh
5-Methylphenylacetic acidModerateLowLow
2-Fluorophenylacetic acidLowModerateModerate

Q & A

Q. Optimization strategies :

  • Solvent selection : Use DMF or THF to stabilize intermediates and enhance fluorination yields.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • <sup>19</sup>F NMR : Critical for confirming fluorination patterns. Peaks at δ -110 to -130 ppm indicate aromatic fluorine, while δ -180 to -210 ppm suggest aliphatic CF2 groups .
  • LC-MS/MS : Validates molecular weight (MW: 232.18 g/mol) and detects impurities. Use ESI⁻ mode for ionization due to the carboxylic acid group .
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the acid moiety.

Q. Data interpretation example :

TechniqueExpected SignalPurpose
<sup>19</sup>F NMRδ -115 ppm (aromatic F), δ -195 ppm (CF2)Fluorine position confirmation
LC-MS/MS[M-H]⁻ = 231.07 m/zPurity and molecular identity

Advanced: How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

Answer:
Density Functional Theory (DFT) calculations and reaction path searches (e.g., using GRRM or QChem) are pivotal:

  • Transition state analysis : Identifies energy barriers for fluorination steps, guiding solvent/catalyst selection .
  • Electrostatic potential maps : Predict regioselectivity in aromatic substitutions (e.g., fluorine’s directing effects) .

Case study :
A DFT study of analogous fluorinated acetic acids revealed that meta-fluorine groups lower activation energy by 15–20 kJ/mol compared to para-substituted analogs, favoring the desired product .

Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

Answer:
Stepwise methodology :

Pharmacokinetic profiling : Assess bioavailability via HPLC to rule out metabolic instability.

Metabolite identification : Use LC-HRMS to detect inactive derivatives (e.g., glucuronidated forms).

Dose-response reevaluation : Adjust in vitro concentrations to match in vivo tissue levels.

Example :
Inconsistent neuroactivity data for a related compound (2-(dimethylamino)-2-(2-fluorophenyl)acetic acid) were resolved by identifying rapid hepatic clearance of the parent molecule in vivo .

Advanced: What strategies mitigate challenges in achieving high enantiomeric purity for chiral derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric fluorination.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral amines (e.g., cinchonidine).

Q. Key parameters :

MethodEnantiomeric Excess (ee)Time Efficiency
Enzymatic resolution85–95%Moderate (24–48h)
Chiral HPLC>99%Low (requires prep-scale runs)

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Neurological drug development : Acts as a fluorinated analog of mandelic acid, modulating GABA receptors .
  • Protease inhibition : The CF2 group enhances binding to catalytic sites (e.g., HIV-1 protease) via hydrophobic interactions.
  • Isotopic labeling : <sup>18</sup>F-labeled derivatives are used in PET imaging to track drug distribution .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

Answer:
A comparative analysis of analogs (see table) reveals:

CompoundFluorine PositionLogPIC50 (GABA receptor)
2,2-difluoro-2-(2-F-5-Me-phenyl)acetic acid2,52.112 nM
2,2-difluoro-2-(3-F-5-Me-phenyl)acetic acid3,52.345 nM
2-chloro analog2,5-Cl2.8220 nM

Q. Key trends :

  • Meta-fluorine reduces steric hindrance, improving receptor binding.
  • Chlorine substitution increases lipophilicity but reduces potency due to larger atomic radius .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Answer:

  • Corrosivity : Use acid-resistant PPE (nitrile gloves, face shield) due to the carboxylic acid group.
  • Fluoride release risk : Work in a fume hood; monitor airborne fluoride levels with ion-selective electrodes.
  • Waste disposal : Neutralize with NaHCO3 before aqueous disposal .

Advanced: How can factorial design optimize multi-step synthesis protocols for this compound?

Answer:
A 2<sup>3</sup> factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).
Response surface analysis identifies optimal conditions:

FactorLow LevelHigh LevelOptimal Level
Temperature60°C80°C75°C
Catalyst loading5 mol%10 mol%8 mol%
Solvent (DMF/H₂O)90:1095:593:7

Outcome : Yield increased from 62% to 89% with reduced side-product formation .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:
Challenges :

  • Co-elution of fluorinated byproducts in HPLC.
  • Low volatility for GC-MS analysis.

Q. Solutions :

  • 2D-LC (LC×LC) : Separates impurities using orthogonal columns (C18 + phenyl-hexyl).
  • HRAM-MS : Resolves isobaric interferences (e.g., CF2 vs. CH2O) with <1 ppm mass error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.